molecular formula C5H10N2O3 B7814996 L-Alanylglycine

L-Alanylglycine

Cat. No. B7814996
M. Wt: 146.14 g/mol
InChI Key: CXISPYVYMQWFLE-VKHMYHEASA-N
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Description

L-Alanylglycine is a simple nutritional dipeptide . It’s also used for physical chemistry studies such as hydrogen bonding and heavy metal complexation . The molecular formula is C5H10N2O3 .


Synthesis Analysis

The synthesis of L-Alanylglycine involves the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group .


Molecular Structure Analysis

The molecular structure of L-Alanylglycine is characterized by a molecular formula of C5H10N2O3, an average mass of 146.145 Da, and a monoisotopic mass of 146.069138 Da .


Physical And Chemical Properties Analysis

L-Alanylglycine has a density of 1.3±0.1 g/cm3, a boiling point of 417.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . It also has a molar refractivity of 33.9±0.3 cm3, a polar surface area of 92 Å2, and a molar volume of 115.7±3.0 cm3 .

Scientific Research Applications

Vibrational Spectral Analysis

L-Alanylglycine (L-Ala-Gly) has been studied using FT Raman and IR spectra, focusing on its vibrational properties. The research conducted by Padmaja et al. (2008) analyzed the crystallized molecule using density functional theory (DFT) calculations. Their work involved investigating the equilibrium geometry, bonding features, and harmonic vibrational frequencies of L-Ala-Gly, revealing insights into the molecular structure and intermolecular hydrogen bonding within the molecule (Padmaja et al., 2008).

Polymerization and Structural Analysis

Significant research has been done on the polymerization of L-Alanylglycine. Nakajima and Nishi (1981) investigated the polymerization reactions of L-Alanylglycine with diphenylphosphoryl azide under various conditions, yielding important insights into the synthesis and characteristics of poly(L-alanylglycine) (Nakajima & Nishi, 1981). Additionally, Fraser et al. (1965) synthesized the sequential polymer poly-L-alanylglycine, demonstrating its β-structure similar to that found in Bombyx mori silk fibroin (Fraser et al., 1965).

Biological Applications and Biosynthesis

Studies have also been conducted on the biological applications and biosynthesis of L-Alanylglycine. For example, the work by Patteson, Dunn, and Li (2018) on the in vitro biosynthesis of methoxyvinylglycine from glutamate, involving an alanyl-AMB dipeptide, sheds light on the biosynthetic pathways and NRPS chemistry (Patteson, Dunn, & Li, 2018).

Intestinal Transport Studies

Silk, Perrett, and Clark (1973) explored the absorption of L-Alanylglycine in the human intestine, providing valuable information on its uptake and suggesting different modes of peptide absorption (Silk, Perrett, & Clark, 1973).

Safety And Hazards

The safety data sheet for L-Alanine, a related compound, suggests avoiding contact with skin and eyes, not breathing dust, and washing hands before breaks and immediately after handling the product . Similar precautions are likely applicable to L-Alanylglycine.

properties

IUPAC Name

2-[[(2S)-2-azaniumylpropanoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXISPYVYMQWFLE-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25765-55-3
Details Compound: Glycine, L-alanyl-, homopolymer
Record name Glycine, L-alanyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25765-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006899
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

{[(2S)-2-ammoniopropanoyl]amino}acetate

CAS RN

687-69-4
Record name L-Alanylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=687-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006899
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,050
Citations
RDB Fraser, TP MacRae, FHC Stewart… - Journal of molecular …, 1965 - Elsevier
The sequential polymer poly-L-alanylglycine has been synthesized and shown to form a β-structure similar to that found in Bombyx mori silk fibroin. The chain arrangement is such that …
Number of citations: 133 www.sciencedirect.com
CL Welch, BJ Campbell - The Journal of Membrane Biology, 1980 - Springer
Isolated renal brush border microvilli vesicles were employed to study the uptake of radiolabel froml-Ala · [ 3 H]Gly andd-Ala · [ 3 H]Gly as well as to determine the presence of …
Number of citations: 47 link.springer.com
WH Moore, S Krimm - Biopolymers: Original Research on …, 1976 - Wiley Online Library
The normal vibration frequencies of poly(L‐alanine) and poly(L‐alanylglycine) in the antiparallel chain‐pleated sheet structure have been calculated, using the force field for polyglycine …
Number of citations: 236 onlinelibrary.wiley.com
A Panitch, K Matsuki, EJ Cantor, SJ Cooper… - …, 1997 - ACS Publications
The biosynthesis of poly(l-alanylglycine) (poly(AG)) was performed in high cell density cultures of recombinant Escherichia coli. The purity of the material was determined by amino acid …
Number of citations: 80 pubs.acs.org
L Padmaja, C Ravikumar, C James… - … Acta Part A: Molecular …, 2008 - Elsevier
… In this present study, a detailed vibrational spectral investigation of l-alanylglycine (l-Ala-Gly) has been performed using the scaled quantum mechanical (SQM) force field technique …
Number of citations: 21 www.sciencedirect.com
Y Deguchif, MJ Fournier, TL Mason… - … Science, Part A, 1994 - Taylor & Francis
The experiments reported herein constitute part of an investigation of the relationship between primary sequence and higher order structure in repetitive polypeptides. Three series of …
Number of citations: 18 www.tandfonline.com
BJ Johnson - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… L-alanylglycine pentachlorophenyl ester hydrochloride on the monomer, cN-benzyloxycarbonyl-L-lysyl-L-alanylglycine … poly-(~-N-benzyloxycarbonyl-L-lysyl-L-alanylglycine). The N-…
Number of citations: 8 pubs.rsc.org
F Moriya, K Makino, N Suzuki… - Journal of the …, 1982 - ACS Publications
Aqueous solutions of L-alanylglycine and L-alanyl-L-alanine were irradiated in the presence of a spin trap, 2-methyl-2-nitrosopropane. Stable spin adducts produced in the-irradiated …
Number of citations: 24 pubs.acs.org
DA Wallace, SR Bates, B Walker, G Kay… - Biochemical …, 1986 - ncbi.nlm.nih.gov
Competitive inhibition of human skin collagenase by L-leucyl-L-alanylglycine ethyl ester … Synthesis of L-leucyl-L-alanylglycine ethyl ester Z-Ala-OSu was coupled to Gly-OEt, the …
Number of citations: 16 www.ncbi.nlm.nih.gov
CJ Downes, GR Hedwig - Biophysical chemistry, 1995 - Elsevier
Partial molar heat capacities of the three tripeptides glycylglycylglycine, glycyl-l-alanylglycine and glycyl-dl-threonylglycine in aqueous solution at the temperatures 50, 75, 100 and 125…
Number of citations: 24 www.sciencedirect.com

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